N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Description
Properties
IUPAC Name |
N-tert-butyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4/c1-12-10-14-15(11-13(12)2)21-18(6-8-19-9-7-18)16(20-14)22-17(3,4)5/h10-11,19,21H,6-9H2,1-5H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDBXFSTCZIHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC(C)(C)C)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The structural formula indicates a spirocyclic system that combines a piperidine and a quinoxaline moiety. This unique structure is believed to contribute to its biological activity.
2.1 Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 9 to 22 μM across different cell lines, including neuroblastoma (SH-SY5Y), colorectal adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cells .
The mechanism of action appears to involve modulation of the p53 pathway, leading to increased apoptosis in cancer cells. Specifically, the compound was shown to enhance p53 protein expression and activate downstream apoptotic markers such as p21 .
2.2 Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it demonstrated activity against acetylcholinesterase (AChE) with IC50 values indicating moderate inhibition . Such activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
3. Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding how modifications to the core structure affect biological activity. For instance, variations in substituents on the piperidine and quinoxaline rings were explored to optimize potency and selectivity against specific targets.
Table 1: SAR Findings
| Compound Variant | Substituent | IC50 (μM) | Notes |
|---|---|---|---|
| Original Compound | - | 9 - 22 | Effective against multiple cancer cell lines |
| Variant A | Methyl | 15 | Increased potency observed |
| Variant B | Fluoro | 12 | Enhanced selectivity but reduced solubility |
| Variant C | Bromo | 10 | Optimal balance between potency and metabolic stability |
Case Study 1: In Vivo Efficacy
In a recent animal model study, this compound was administered orally at varying doses. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential in vivo .
Case Study 2: Metabolic Stability
Further investigations into metabolic stability revealed that the compound exhibited favorable pharmacokinetic properties, with low clearance rates in both human and rat liver microsomes (HLM and RLM), indicating potential for sustained therapeutic effects .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine exhibit promising anticancer properties. For instance, derivatives containing quinoxaline moieties have shown significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds operate through mechanisms such as tyrosine kinase inhibition and induction of apoptosis, which are critical pathways in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research demonstrates moderate to strong inhibitory effects against bacterial strains like Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance antibacterial efficacy .
Case Studies
- Anticancer Screening : A series of quinoxaline derivatives were synthesized and tested for their anticancer activity. Out of 25 derivatives, 10 exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong potential for further development as anticancer agents .
- Antimicrobial Evaluation : In another study focused on piperidine derivatives, several compounds demonstrated significant activity against various bacterial strains. The most active compounds were identified with IC50 values as low as 0.63 μM against urease, suggesting their potential as therapeutic agents in treating bacterial infections .
Data Tables
| Compound | Activity | IC50 (μg/mL) | Target |
|---|---|---|---|
| Compound A | Anticancer | 1.9 | HCT-116 |
| Compound B | Anticancer | 3.5 | MCF-7 |
| Compound C | Antimicrobial | 0.63 | Urease |
| Compound D | Antimicrobial | 2.14 | Salmonella |
Comparison with Similar Compounds
Research Findings and Trends
- Ferroptosis Inhibition: Liproxstatin-1’s efficacy underscores the role of spiroquinoxalines in targeting lipid peroxidation pathways. The target compound’s dimethyl groups may fine-tune redox activity .
- CNS Applications : Analogues like BMS-933043 (a nicotinic α7 receptor agonist) demonstrate spirocycles’ relevance in neuropharmacology. The tert-butyl group in the target compound may enhance CNS bioavailability .
- PPI Modulation : S019-2097’s inclusion in sp³-enriched libraries highlights the scaffold’s versatility in disrupting protein interfaces .
Q & A
Q. What are the standard synthetic protocols for N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine?
The synthesis involves multi-step procedures, including spirocyclization and palladium-catalyzed coupling. For example:
- Step 1 : Oxidative cleavage of intermediates using NaH2PO4/NaClO2 in t-BuOH/acetonitrile (0°C to RT, 2 h), followed by EtOAc extraction and column chromatography .
- Step 2 : Buchwald-Hartwig amination with 5-(4-methylpiperazin-1-yl)pyridin-2-amine using Pd(OAc)2/X-Phos/Cs2CO3 in dioxane (100°C, 12 h) .
- Step 3 : Deprotection of tert-butyl carbamate with TFA in DCM (0°C, 2 h), neutralization with NaHCO3, and purification via prep-TLC .
Q. Which analytical techniques are recommended for characterizing this compound?
Q. What in vitro models assess its ferroptosis-inhibitory activity?
Q. What are key solubility and stability considerations?
Q. Which animal models are validated for therapeutic studies?
- GPX4 Knockout Mice : Survival assays (dose: 10 mg/kg, IP) to evaluate protection from renal failure .
- Hepatic Ischemia-Reperfusion Models : Administered at 5 mg/kg to reduce tissue damage .
Advanced Research Questions
Q. How can discrepancies in reported IC50 values (22–38 nM) be resolved?
Variations arise from assay conditions:
- Cell Type : Renal vs. fibroblast models may differ in GPX4 expression or lipid peroxide levels .
- Compound Formulation : Hydrochloride salts (e.g., Liproxstatin-1 HCl) enhance solubility, lowering apparent IC50 .
- Endpoint Measurement : Lipid peroxidation (C11-BODIPY) vs. cell death (TUNEL) may yield divergent results .
Q. What strategies optimize spirocyclic intermediate yields during synthesis?
Q. How to address low oral bioavailability in preclinical models?
Q. How to design experiments evaluating off-target effects in vivo?
- Comparative Studies : Co-administer with other ferroptosis inhibitors (e.g., Ferrostatin-1) to assess specificity .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated GPX4-KO mice identifies off-target pathways .
- Kinase Screening Panels : Test inhibition of 400+ kinases at 10 µM to exclude promiscuous binding .
Q. What computational methods predict interactions with ferroptosis-related proteins?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
